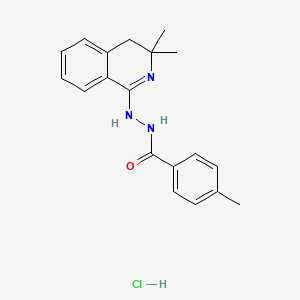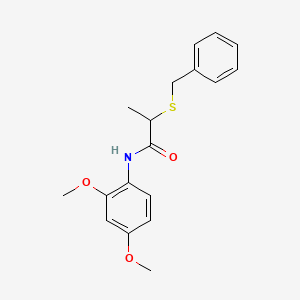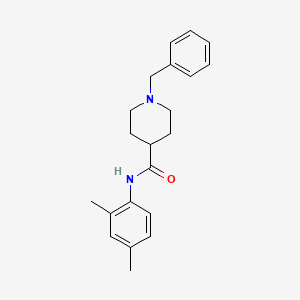![molecular formula C17H14BrN3O2S B5037444 [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate](/img/structure/B5037444.png)
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a dioxopyrrolidinyl core, and a phenylcarbamimidothioate moiety, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the dioxopyrrolidinyl core, potentially converting it to a dihydropyrrolidinyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Bromophenyl oxides.
Reduction: Dihydropyrrolidinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxopyrrolidinyl core can form hydrogen bonds with active site residues. The phenylcarbamimidothioate moiety may interact with thiol groups in enzymes, potentially inhibiting their activity.
相似化合物的比较
- [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
- [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
- [1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or fluorinated analogs, which may exhibit different chemical and biological behaviors.
属性
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHIEALBDGRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5037365.png)
![3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5037382.png)
![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5037383.png)
![CYCLOBUTYL[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5037385.png)
![1-Acetyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5037390.png)
![1-(4-methoxyphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5037394.png)


![dimethyl 2-[(4-phenoxybutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5037404.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5037414.png)
![1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5037431.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5037462.png)
